![molecular formula C15H20F3NO2 B5398101 3-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}-1-propanol](/img/structure/B5398101.png)
3-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}-1-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}-1-propanol, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 is a selective inhibitor of the protein kinase BTK, which plays a crucial role in B-cell receptor signaling.
Mechanism of Action
3-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}-1-propanol is a selective inhibitor of the protein kinase BTK, which plays a crucial role in B-cell receptor signaling. BTK is involved in the activation of downstream signaling pathways that lead to the proliferation and survival of B-cells. Inhibition of BTK by 3-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}-1-propanol leads to the suppression of B-cell receptor signaling and subsequent inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects:
3-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}-1-propanol has been shown to have significant biochemical and physiological effects in preclinical studies. Inhibition of BTK by 3-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}-1-propanol leads to the suppression of B-cell receptor signaling, which results in the inhibition of B-cell proliferation and survival. Additionally, 3-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}-1-propanol has been shown to have immunomodulatory effects, including the inhibition of cytokine production and the suppression of T-cell activation.
Advantages and Limitations for Lab Experiments
3-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}-1-propanol has several advantages for lab experiments, including its high selectivity for BTK and its potent inhibitory activity against B-cell receptor signaling. Additionally, 3-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}-1-propanol has been shown to have good pharmacokinetic properties, making it a suitable candidate for in vivo studies. However, 3-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}-1-propanol has some limitations, including its potential off-target effects and the need for further optimization to improve its potency and selectivity.
Future Directions
There are several future directions for the research and development of 3-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}-1-propanol. One potential direction is the further optimization of 3-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}-1-propanol to improve its potency and selectivity. Additionally, 3-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}-1-propanol could be studied in combination with other therapies to enhance its efficacy in the treatment of various diseases. Finally, the safety and efficacy of 3-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}-1-propanol could be evaluated in clinical trials to determine its potential as a therapeutic agent for cancer, autoimmune disorders, and inflammatory diseases.
Conclusion:
In conclusion, 3-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}-1-propanol is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. 3-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}-1-propanol is a selective inhibitor of the protein kinase BTK, which plays a crucial role in B-cell receptor signaling. In preclinical studies, 3-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}-1-propanol has shown promising results in inhibiting B-cell receptor signaling and suppressing the growth of B-cell malignancies. Additionally, 3-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}-1-propanol has been shown to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune disorders and inflammatory diseases. Further research is needed to optimize 3-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}-1-propanol and evaluate its safety and efficacy in clinical trials.
Synthesis Methods
The synthesis of 3-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}-1-propanol involves several steps, starting with the reaction of 3-(trifluoromethyl)benzylamine with ethyl 4-chloro-3-oxobutanoate to produce 3-(trifluoromethyl)benzyl 4-chloro-3-oxobutanoate. This intermediate is then reacted with morpholine to form 3-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}-1-propanol. The final product is purified through column chromatography and recrystallization to obtain 3-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}-1-propanol in its pure form.
Scientific Research Applications
3-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}-1-propanol has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, 3-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}-1-propanol has shown promising results in inhibiting B-cell receptor signaling and suppressing the growth of B-cell malignancies. Additionally, 3-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}-1-propanol has been shown to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune disorders and inflammatory diseases.
properties
IUPAC Name |
3-[2-[[3-(trifluoromethyl)phenyl]methyl]morpholin-4-yl]propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3NO2/c16-15(17,18)13-4-1-3-12(9-13)10-14-11-19(5-2-7-20)6-8-21-14/h1,3-4,9,14,20H,2,5-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMMXQKACPECIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCO)CC2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.